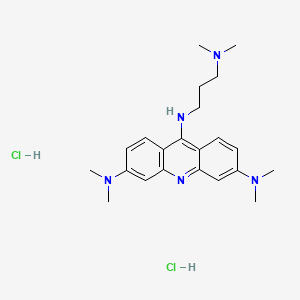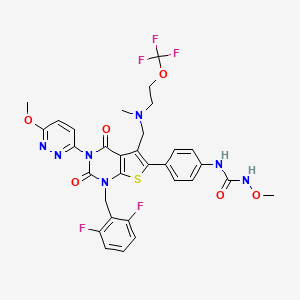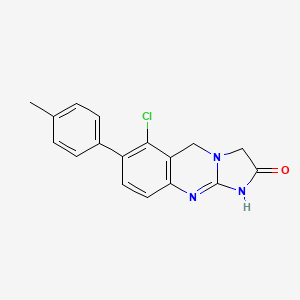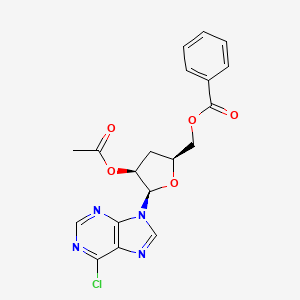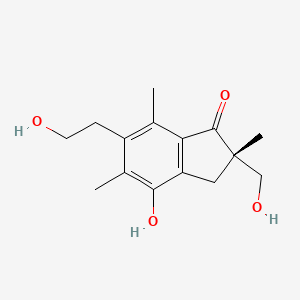
Onitisin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Onitisin involves a series of chemical reactions, including esterification and ketone synthesis . The synthetic route typically starts with the selection of appropriate raw materials, followed by a series of reaction steps to obtain the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound is generally achieved through chemical synthesis. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the compound. The use of advanced techniques such as chromatography and crystallization helps in the purification and isolation of this compound .
化学反応の分析
Types of Reactions: Onitisin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic derivatives, while reduction can produce various alcohols and hydrocarbons .
科学的研究の応用
Onitisin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenolic pterosins.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
作用機序
The mechanism of action of Onitisin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the contraction of isolated guinea-pig ileum by interacting with serotonin receptors (5-HT receptors) . This interaction leads to the modulation of neurotransmitter release and smooth muscle relaxation. The exact molecular pathways involved in these effects are still under investigation .
類似化合物との比較
Onitisin is part of a family of phenolic pterosins, which includes compounds such as Onitin, Pterosin A, and Pterosin Z . These compounds share similar structural features but differ in their functional groups and biological activities. For example:
Onitin: Similar structure but lacks certain hydroxyl groups present in this compound.
Pterosin A: Contains additional functional groups that enhance its biological activity.
Pterosin Z: Structurally similar but exhibits different pharmacological properties.
This compound’s uniqueness lies in its specific interaction with serotonin receptors and its potential therapeutic applications .
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
(2S)-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3/t15-/m0/s1 |
InChIキー |
DKTHZTCRZGYKCV-HNNXBMFYSA-N |
異性体SMILES |
CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCO |
正規SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


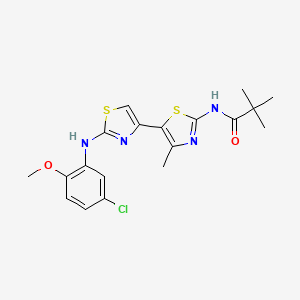
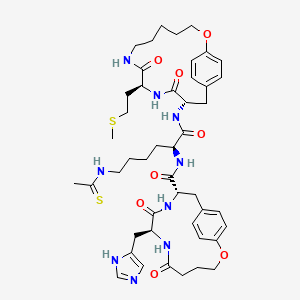

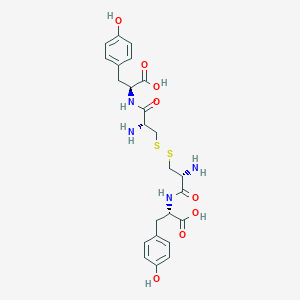
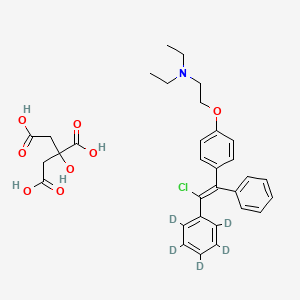
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
